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Compound of Interest

Compound Name: Ethyl 6-ethynylpicolinate

Cat. No.: B1510287 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 6-ethynylpicolinate has emerged as a highly valuable and versatile building block in

modern organic synthesis. Its unique structure, featuring a pyridine ring functionalized with both

an ethynyl group and an ethyl ester, offers a rich platform for the construction of complex

molecular architectures. This guide provides a comprehensive overview of the synthesis,

reactivity, and diverse applications of ethyl 6-ethynylpicolinate, highlighting its significance in

medicinal chemistry, materials science, and the synthesis of novel heterocyclic systems.

Physicochemical Properties and Spectroscopic
Data
A thorough understanding of the physical and chemical characteristics of ethyl 6-
ethynylpicolinate is fundamental to its effective utilization in synthesis. The table below

summarizes its key properties.
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Property Value

CAS Number 1379302-65-4

Molecular Formula C₁₀H₉NO₂

Molecular Weight 175.18 g/mol

Appearance Off-white to light yellow solid

Solubility
Soluble in common organic solvents (e.g., THF,

CH₂Cl₂, Ethyl Acetate)

Spectroscopic analysis is crucial for the unambiguous identification and characterization of

ethyl 6-ethynylpicolinate. While specific spectral data can vary slightly depending on the

solvent and instrumentation, typical ¹H and ¹³C NMR chemical shifts, as well as infrared

absorption bands, are predictable based on its structure.

Synthesis of Ethyl 6-Ethynylpicolinate: A Practical
Approach
The most common and efficient method for the synthesis of ethyl 6-ethynylpicolinate involves

a two-step sequence starting from the readily available ethyl 6-bromopicolinate. This process

utilizes a Sonogashira coupling reaction with a protected alkyne, followed by a deprotection

step.

Two-Step Synthesis Workflow
The overall synthetic strategy is depicted below. The initial Sonogashira coupling introduces the

protected alkyne, and the subsequent removal of the silyl protecting group yields the desired

terminal alkyne.

Ethyl 6-bromopicolinate Ethyl 6-((trimethylsilyl)ethynyl)picolinate

 Sonogashira Coupling
(TMS-acetylene, Pd/Cu catalyst, Base) Ethyl 6-ethynylpicolinate

 Desilylation
(e.g., TBAF or K₂CO₃/MeOH) 

Click to download full resolution via product page

Synthetic route to Ethyl 6-ethynylpicolinate.
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Detailed Experimental Protocol
Step 1: Sonogashira Coupling of Ethyl 6-bromopicolinate with Ethynyltrimethylsilane

This reaction couples the aryl bromide with the silyl-protected alkyne using a palladium and

copper co-catalyst system.

Materials:

Ethyl 6-bromopicolinate

Ethynyltrimethylsilane (TMS-acetylene)

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

Copper(I) iodide (CuI)

Triethylamine (Et₃N)

Anhydrous Tetrahydrofuran (THF)

Procedure:

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add ethyl

6-bromopicolinate (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).

Add anhydrous THF and triethylamine (2.0-3.0 equiv).

Degas the mixture by bubbling with the inert gas for 10-15 minutes.

Add ethynyltrimethylsilane (1.2-1.5 equiv) dropwise via syringe.

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and

monitor the progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad

with ethyl acetate.
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Concentrate the filtrate under reduced pressure. The crude product, ethyl 6-

((trimethylsilyl)ethynyl)picolinate, can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its

deactivation.

Copper(I) Iodide: CuI acts as a co-catalyst, facilitating the formation of a copper acetylide

intermediate, which then undergoes transmetalation with the palladium complex.

Triethylamine: The base is crucial for deprotonating the terminal alkyne (in situ after

desilylation in a one-pot variant) and neutralizing the HBr formed during the reaction.

Silyl Protection: Using ethynyltrimethylsilane prevents the homocoupling of the terminal

alkyne (Glaser coupling), which is a common side reaction.

Step 2: Deprotection of the Trimethylsilyl (TMS) Group

The removal of the TMS protecting group is typically achieved under mild basic or fluoride-

mediated conditions.

Materials:

Ethyl 6-((trimethylsilyl)ethynyl)picolinate

Tetrabutylammonium fluoride (TBAF) solution in THF, or Potassium carbonate (K₂CO₃) in

Methanol (MeOH)

Tetrahydrofuran (THF) or Methanol (MeOH)

Procedure (using K₂CO₃/MeOH):

Dissolve the crude or purified ethyl 6-((trimethylsilyl)ethynyl)picolinate in methanol.

Add a catalytic amount of potassium carbonate.
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Stir the mixture at room temperature and monitor the reaction by TLC until the starting

material is consumed.[1]

Once the reaction is complete, neutralize the mixture with a mild acid (e.g., dilute HCl) and

remove the methanol under reduced pressure.

Extract the aqueous residue with an organic solvent like ethyl acetate.

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to

afford ethyl 6-ethynylpicolinate. Further purification can be achieved by column

chromatography if necessary.

Causality Behind Experimental Choices:

Mild Base/Fluoride: Both K₂CO₃ in methanol and TBAF are effective reagents for cleaving

the Si-C bond without affecting the ester functionality or the pyridine ring. The choice often

depends on the substrate's sensitivity and the desired workup procedure.[2]

A one-pot procedure combining the Sonogashira coupling and desilylation steps can also be

employed to streamline the synthesis and improve overall efficiency.[3][4]

Reactivity and Applications in Organic Synthesis
The dual functionality of ethyl 6-ethynylpicolinate makes it a versatile precursor for a wide

range of organic transformations.

Cycloaddition Reactions
The electron-deficient nature of the pyridine ring and the presence of the alkyne moiety make

ethyl 6-ethynylpicolinate a suitable partner in various cycloaddition reactions, leading to the

formation of complex heterocyclic systems.

Aza-Diels-Alder Reactions: The pyridine nitrogen atom can act as a heteroatom in aza-Diels-

Alder reactions. When the alkyne participates as part of the dienophile, it can react with aza-

dienes (e.g., imines) to form fused pyridine derivatives.[5][6] These reactions are often

catalyzed by Lewis acids to activate the dienophile.[7]
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Ethyl 6-ethynylpicolinate + Aza-diene [4+2] Cycloaddition Lewis Acid Catalyst Fused Pyridine Derivative

Click to download full resolution via product page

Generalized Aza-Diels-Alder reaction scheme.

Synthesis of Fused Heterocycles
The ethynyl group serves as a versatile handle for the construction of various fused

heterocyclic systems, which are prevalent in many biologically active compounds.

Synthesis of Quinolines: Ethyl 6-ethynylpicolinate can be a precursor for the synthesis of

quinoline derivatives. For instance, through a sequence of reactions involving the alkyne, such

as hydration followed by cyclization, or through metal-catalyzed annulation reactions, the

quinoline scaffold can be constructed.[8][9]

Synthesis of Pyridopyrimidines: The picolinate moiety can be transformed into a pyrimidine

ring. For example, reaction with hydrazine followed by cyclization with a suitable one-carbon

synthon can lead to the formation of pyridopyrimidines, a class of compounds with significant

pharmacological interest.[10]

Click Chemistry
The terminal alkyne of ethyl 6-ethynylpicolinate is an ideal functional group for copper(I)-

catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction

allows for the efficient and specific ligation of the pyridine core to other molecules containing an

azide group, enabling the synthesis of complex bioconjugates, functional materials, and

potential drug candidates.[6][11]

Ethyl 6-ethynylpicolinate

1,2,3-Triazole linked conjugate

 Cu(I) catalyst 

Azide-containing
molecule (R-N₃)
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Click chemistry application of Ethyl 6-ethynylpicolinate.

Ligand in Metal-Organic Frameworks (MOFs)
The pyridine nitrogen and the ester group of ethyl 6-ethynylpicolinate can act as coordination

sites for metal ions, while the rigid ethynyl linker provides structural integrity. This makes it a

suitable organic linker for the construction of metal-organic frameworks (MOFs).[12] The

resulting MOFs can exhibit interesting properties, such as luminescence, porosity, and catalytic

activity, with potential applications in gas storage, separation, and sensing.[13][14]

Applications in Medicinal Chemistry and Drug
Discovery
Pyridine and its fused derivatives are privileged scaffolds in medicinal chemistry, appearing in

numerous approved drugs. The ability to readily functionalize ethyl 6-ethynylpicolinate makes

it a valuable starting material for the synthesis of novel compounds with potential therapeutic

applications.

Derivatives of ethynylpyridines have been investigated for their anticancer activities.[15][16] For

instance, quinoline structures synthesized from related precursors have shown cytotoxicity

against various cancer cell lines.[8][17] The introduction of the ethynyl group provides a site for

further modification to optimize biological activity and pharmacokinetic properties. The

synthesis of novel phenanthridine derivatives from precursors with similar functionalities has

also yielded compounds with significant cytotoxic activity against several human cancer cell

lines.[18]

Conclusion
Ethyl 6-ethynylpicolinate is a powerful and versatile building block in organic synthesis. Its

straightforward synthesis via Sonogashira coupling and the high reactivity of its terminal alkyne

and pyridine functionalities provide access to a vast array of complex molecules. From the

construction of intricate heterocyclic systems and the development of novel materials like

MOFs to its application in click chemistry and the synthesis of biologically active compounds,

ethyl 6-ethynylpicolinate continues to be a valuable tool for chemists in both academic and
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industrial research. The exploration of its full synthetic potential is an ongoing endeavor with

promising prospects for future discoveries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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